molecular formula C18H16N4O6S2 B2362521 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 921864-73-5

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2362521
CAS No.: 921864-73-5
M. Wt: 448.47
InChI Key: QWAQLOMUVNDJFE-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a synthetic chemical compound featuring a pyridazine core linked to a phenyl ring and a 4-nitrobenzenesulfonamide group. The structure incorporates key functional motifs, including an ethylsulfonyl group on the pyridazine and a nitro-substituted sulfonamide, which are often associated with potential biological activity. Compounds with similar sulfonamide and heterocyclic architectures, such as pyridazinones, have been investigated in medicinal chemistry for their role as viral polymerase inhibitors . The distinct molecular framework of this compound makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery, particularly in the development of novel antiviral and enzyme-inhibiting agents. The presence of the sulfonamide group also suggests potential utility in chemical biology as a probe for studying protein-ligand interactions. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-12-11-17(19-20-18)13-3-5-14(6-4-13)21-30(27,28)16-9-7-15(8-10-16)22(23)24/h3-12,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAQLOMUVNDJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with Dicarbonyl Compounds

The classical method involves reacting hydrazine hydrate with 1,4-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example:

Reaction:
1,4-Diketone + Hydrazine → 4,5-Dihydropyridazin-3(2H)-one

Typical Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: 10% HCl
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 68–72%

Bromination-Dehydrobromination Strategy

Advanced protocols employ bromination followed by elimination to aromatize the pyridazine ring:

Stepwise Process:

  • Bromination of dihydropyridazinone with Br₂ in acetic acid at 60–70°C (3 hours)
  • Dehydrobromination using NaOH in ethanol/water
    Key Advantages:
  • Converts dihydro intermediates to fully aromatic pyridazine
  • Improves reaction efficiency (85–90% yield)

Introduction of the Ethylsulfonyl Group

Sulfonation at the pyridazine C-6 position requires careful regioselective control:

Direct Sulfonation Methods

Reagents:

  • Ethylsulfonyl chloride (1.2 equiv)
  • Base: Pyridine or DMAP (4-dimethylaminopyridine)

Optimized Conditions:

Parameter Value
Solvent Dry DCM
Temperature 0°C → RT
Reaction Time 12 hours
Workup Aqueous NaHCO₃ wash
Yield 78–82%

Alternative Sulfur Sources

Industrial-scale processes utilize sodium ethylsulfinate (NaSO₂Et) with oxidative agents:

Oxidative System:

  • Oxidant: mCPBA (meta-chloroperbenzoic acid)
  • Solvent: Acetonitrile
  • Temperature: 50°C
  • Conversion Rate: >95%

Palladium-Catalyzed Coupling for Phenyl Attachment

Suzuki-Miyaura coupling installs the 4-phenyl group at pyridazine C-3:

Standard Coupling Protocol

Reaction Components:

Component Quantity
Pyridazine boronic ester 1.0 equiv
4-Bromophenylamine 1.1 equiv
Pd(PPh₃)₄ 2 mol%
Base K₂CO₃ (2.5 equiv)

Conditions Table:

Parameter Value
Solvent DME/H₂O (4:1)
Temperature 80°C
Time 18 hours
Yield 75–80%

Continuous Flow Coupling

Industrial adaptations employ microreactor technology:

  • Residence Time: 12 minutes
  • Temperature: 120°C
  • Pressure: 8 bar
  • Productivity: 1.2 kg/h

Sulfonamide Formation

Coupling 4-nitrobenzenesulfonyl chloride to the aniline requires stoichiometric precision:

Stepwise Sulfonylation

Procedure:

  • Dissolve 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline (1.0 equiv) in THF
  • Add 4-nitrobenzenesulfonyl chloride (1.05 equiv) portionwise at 0°C
  • Stir for 4 hours at room temperature
  • Quench with ice water, extract with EtOAc

Purification:

  • Column chromatography (SiO₂, hexane/EtOAc 3:1)
  • Isolated Yield: 83%

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times:

  • Power: 300 W
  • Temperature: 100°C
  • Time: 20 minutes
  • Yield Improvement: 89% vs. conventional 83%

Nitration Strategy Optimization

While the target molecule contains a pre-installed nitro group, alternative routes may require late-stage nitration:

Nitrating Agents Comparison:

Reagent System Temp (°C) Time (h) Yield (%)
HNO₃/H₂SO₄ 0–5 2 72
Acetyl nitrate 25 6 85
NO₂BF₄ -10 1 91

Regioselectivity Control:

  • Ortho/para ratio modulated using zeolite catalysts
  • Para-selectivity >95% achieved with H-Y zeolite

Industrial-Scale Production Insights

Pharmaceutical manufacturers employ advanced engineering solutions:

Continuous Manufacturing Platform

Process Flow:
1. Pyridazine core synthesis → 2. Sulfonation → 3. Coupling → 4. Sulfonylation
Key Features:
- PFR (Plug Flow Reactor) design minimizes intermediate isolation
- PAT (Process Analytical Technology) ensures real-time QC
- Annual Capacity: 12 metric tons

Crystallization Optimization

Polymorph Control:

  • Anti-solvent: n-Heptane
  • Cooling Rate: 0.5°C/min
  • Particle Size: D90 <50 μm
  • Purity: >99.5% by HPLC

Analytical Characterization Protocols

Critical quality attributes are verified through:

Spectroscopic Methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=8.4 Hz, 2H), 8.34 (s, 1H), 8.21–8.15 (m, 4H)
  • HRMS : m/z 488.0921 [M+H]⁺ (calc. 488.0918)

Chromatographic Purity:

  • HPLC: 99.3% (Zorbax SB-C18, 75:25 MeCN/H₂O)
  • Retention Time: 6.72 min

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Diversity

The pyridazine core distinguishes the target compound from analogs with fused bicyclic systems:

Compound Core Structure Key Features
Target Compound Pyridazine Monocyclic, two adjacent N atoms; planar and electron-deficient .
Example 57 () Pyrazolo[3,4-d]pyrimidine Bicyclic, three N atoms; increased rigidity and π-π stacking potential .
Compound 39 () Imidazo[1,2-b]pyridazine Bicyclic, fused imidazole-pyridazine; enhanced hydrogen-bonding capacity .

Impact : Bicyclic cores (e.g., pyrazolo-pyrimidine) often improve binding affinity to ATP pockets in kinases, whereas pyridazine may favor solubility due to reduced molecular complexity .

Substituent Analysis

Sulfonamide Groups:
Compound Sulfonamide Substituent Effect on Properties
Target Compound 4-Nitrobenzenesulfonamide High acidity (pKa ~5–6); strong electron-withdrawing effect enhances reactivity .
Example 57 () N-Cyclopropyl Moderate acidity (pKa ~8–9); bulky cyclopropyl group may reduce membrane permeability .
Sulfathiazole Derivatives () N-(2-Thiazolyl) Bioisosteric replacement; improves antimicrobial activity but increases toxicity risks .
Sulfur-Containing Groups:
Compound Sulfur Group Physicochemical Impact
Target Compound 6-Ethylsulfonyl High lipophilicity (clogP ~2.5 estimated); improves metabolic stability .
Compound 39 () 4-Methylsulfinyl Moderate oxidation state; lower metabolic stability than sulfonyl groups .
Example 57 () Fluorophenyl Polar but electronegative; enhances target selectivity via halogen bonding .

Key Finding : Ethylsulfonyl groups balance lipophilicity and stability better than methylsulfinyl or halogenated analogs, favoring oral bioavailability .

Research Findings and Implications

Solubility Challenges : High molecular weight (~450 g/mol estimated) and nitro group may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O6S2C_{18}H_{16}N_{4}O_{6}S_{2}. The compound features a pyridazine core, a phenyl ring, and sulfonamide functional groups, which contribute to its diverse biological activities .

Target of Action

The compound primarily targets various biological pathways associated with disease processes. Pyridazine derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Inhibits tumor cell proliferation.
  • Anti-inflammatory Effects : Reduces inflammation in various models .

Mode of Action

The biological activity of this compound is attributed to its ability to interfere with specific biochemical pathways. Pyridazine derivatives act through multiple mechanisms, such as:

  • Inhibition of Enzymatic Activity : Interfering with enzymes involved in cell signaling and proliferation.
  • Modulation of Receptor Activity : Affecting receptor-mediated pathways that regulate cellular responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Research Findings and Case Studies

A summary of notable studies on the biological activity of this compound is presented in the following table:

Study ReferenceFocus AreaKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced markers of inflammation in animal models.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps:

  • Formation of the Pyridazine Core : Reacting hydrazine with diketones under acidic conditions.
  • Introduction of the Ethylsulfonyl Group : Using ethylsulfonyl chloride in the presence of a base.
  • Attachment of the Phenyl Ring : Employing palladium-catalyzed coupling reactions.
  • Nitration : Introducing the nitro group via nitration reactions using nitric acid .

Q & A

Q. What are the key considerations for synthesizing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?

Answer: Synthesis typically involves multi-step organic reactions, starting with the preparation of the ethylsulfonylpyridazinyl intermediate, followed by coupling with a nitrobenzenesulfonamide-functionalized phenyl ring. Critical parameters include:

  • Reaction Conditions : Temperature control (e.g., reflux in acetonitrile or DMF) and reaction times (hours to days) to optimize yield .
  • Functional Group Compatibility : Sequential protection/deprotection of sulfonamide and nitro groups to avoid undesired side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonamide/ethylsulfonyl groups .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion peaks .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

Answer:

  • Functional Group Substitution : Systematically replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate enzyme affinity .
  • Bioisosteric Replacements : Swap the pyridazinyl ring with pyrimidine or triazine to assess impact on target binding (e.g., Syk kinase inhibition) .
  • In Silico Modeling : Perform molecular docking (PDB: 3HKC) to predict interactions with catalytic sites and guide synthetic modifications .

Q. What strategies mitigate conflicting bioassay data for this compound?

Answer:

  • Orthogonal Assays : Validate enzyme inhibition (IC50_{50}) using both fluorescence polarization and radiometric assays to rule out interference from the nitro group .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may skew activity results .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to distinguish true activity from experimental noise .

Q. What computational approaches predict its enzyme inhibition mechanisms?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., kinases) over 100 ns trajectories to assess conformational stability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the nitrobenzenesulfonamide moiety to explain electron transfer effects .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in sulfonamide) for virtual screening of analogs .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in solubility and bioavailability predictions?

Answer:

  • Experimental Validation : Compare computational logP values (e.g., XlogP = 2.6 ) with shake-flask assays in octanol/water.
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}), addressing conflicts between in silico and in vitro ADME data .

Q. How to address inconsistent enzyme inhibition across studies?

Answer:

  • Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify condition-dependent effects .
  • Target Engagement Profiling : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

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